molecular formula C19H23F3N4O4 B2441876 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941880-33-7

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2441876
CAS No.: 941880-33-7
M. Wt: 428.412
InChI Key: JPICYBHPHWRBAL-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a recognized and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary molecular sensor for innocuous cold and cooling agents such as menthol. This compound exhibits high affinity and selectivity for TRPM8, making it a critical pharmacological tool for dissecting the channel's complex roles in physiology and disease. Research utilizing this antagonist has been pivotal in elucidating the pathophysiological functions of TRPM8 in cold allodynia and chronic pain states associated with neuropathies and migraine, providing evidence that TRPM8 inhibition can attenuate cold hypersensitivity in preclinical models. Furthermore, its application extends to oncology research, where studies have investigated the role of TRPM8 in prostate cancer and other malignancies, exploring its function in cell proliferation, migration, and survival. By selectively blocking cold-induced and agonist-induced TRPM8 activity, this compound enables researchers to probe the channel's contribution to thermosensation, urinary tract function, and respiratory reflexes, offering valuable insights for the development of novel therapeutic strategies targeting TRPM8-mediated pathways.

Properties

IUPAC Name

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O4/c1-2-9-25-10-7-18(8-11-25)16(28)26(17(29)24-18)12-15(27)23-13-3-5-14(6-4-13)30-19(20,21)22/h3-6H,2,7-12H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPICYBHPHWRBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS No. 941880-33-7) has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C19H23F3N4OC_{19}H_{23}F_{3}N_{4}O, with a molecular weight of 428.4 g/mol. The structure includes a triazaspirodecane core, which is known for its ability to interact with various biological targets.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC19H23F3N4O
Molecular Weight428.4 g/mol
CAS Number941880-33-7
SMILESCCCN1CCC2(CC1)NC(=O)N(CC(=O)Nc1ccc(OC(F)(F)F)cc1)C2=O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazaspiro framework and subsequent functionalization to introduce the acetamide and trifluoromethoxy groups. The detailed synthetic route is often proprietary but generally follows established methodologies for similar compounds.

Anticonvulsant Activity

Research indicates that derivatives of triazaspiro compounds exhibit anticonvulsant properties. For instance, studies have shown that certain analogs demonstrate significant efficacy in animal models of epilepsy, particularly in the maximal electroshock (MES) test. The structure-activity relationship (SAR) suggests that modifications to the phenyl ring can enhance anticonvulsant activity .

Neurotoxicity Assessment

While evaluating the anticonvulsant effects, neurotoxicity is also a critical parameter. Preliminary studies have indicated that certain derivatives may exhibit neurotoxic effects at higher doses, which is a common concern in drug development .

Case Studies

A notable study involving similar compounds demonstrated that modifications at specific positions on the aromatic ring significantly influenced both anticonvulsant efficacy and neurotoxicity profiles. For example, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .

Pharmacological Insights

The pharmacological profile of This compound suggests a mechanism involving modulation of neurotransmitter systems or ion channels associated with seizure activity. The presence of the trifluoromethoxy group is hypothesized to enhance lipophilicity and central nervous system penetration, potentially leading to improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the spirocyclic core of this compound?

  • The spirocyclic 1,3,8-triazaspiro[4.5]decane core can be synthesized via cyclization reactions. A common approach involves reacting a propyl-substituted diazepine precursor with a ketone or aldehyde under acidic conditions to form the spiro center. Subsequent functionalization of the acetamide group and trifluoromethoxyphenyl substitution is achieved using coupling agents like EDC/HOBT in anhydrous solvents (e.g., DMF) .
  • Key Step : Cyclization at 80–100°C with catalytic p-toluenesulfonic acid (PTSA) to optimize ring formation .

Q. How can the molecular structure be validated post-synthesis?

  • Use X-ray crystallography to confirm the spirocyclic geometry and substituent orientations (e.g., propyl group at C8) .
  • Spectroscopic Analysis :

  • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., spiro NH at δ 8.2–8.5 ppm, trifluoromethoxy group at δ 4.3–4.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ expected for C20_{20}H24_{24}F3_3N4_4O4_4) .

Q. What preliminary assays are suitable for evaluating bioactivity?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to structural similarity to spirocyclic kinase inhibitors .
  • Anticonvulsant Potential : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents, referencing analogs with anticonvulsant activity .

Advanced Research Questions

Q. How can reaction yields be improved for introducing the 8-propyl group?

  • Optimization Strategies :

  • Use Grignard reagents (e.g., propylmagnesium bromide) in THF at −78°C to minimize side reactions during alkylation .
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 6 hrs conventional) and improve regioselectivity .
    • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the propyl-substituted intermediate .

Q. How to resolve contradictions in reported biological activity data for similar spirocyclic compounds?

  • Methodological Adjustments :

  • Standardize assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
  • Perform dose-response curves (IC50_{50}/EC50_{50}) across multiple cell lines (e.g., HEK293, HeLa) to assess target specificity .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in activity .

Q. What structure-activity relationship (SAR) insights exist for the trifluoromethoxy phenyl group?

  • Key Findings :

  • The trifluoromethoxy group enhances metabolic stability compared to methoxy analogs (t1/2_{1/2} increased by 2.5× in liver microsomes) .
  • Substitution at the para position improves target engagement (e.g., 10 nM affinity vs. 100 nM for meta-substituted analogs) .
    • Experimental Validation : Synthesize derivatives with halogens (Cl, Br) or methyl groups and compare pharmacokinetic profiles .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite the acetamide moiety’s polarity?

  • Root Cause : The spirocyclic core introduces rigidity, reducing conformational flexibility and solubility.
  • Mitigation Strategies :

  • Formulate with co-solvents (e.g., PEG-400) or cyclodextrin-based carriers .
  • Introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions .

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

  • Hypothesis Testing :

  • Evaluate off-target effects via proteome-wide profiling (e.g., KINOMEscan®) .
  • Assess membrane permeability using Caco-2 cell monolayers to identify transport-related variability .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
  • Data Transparency : Share raw NMR/MS files in public repositories (e.g., ChemSpider) for independent verification .

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